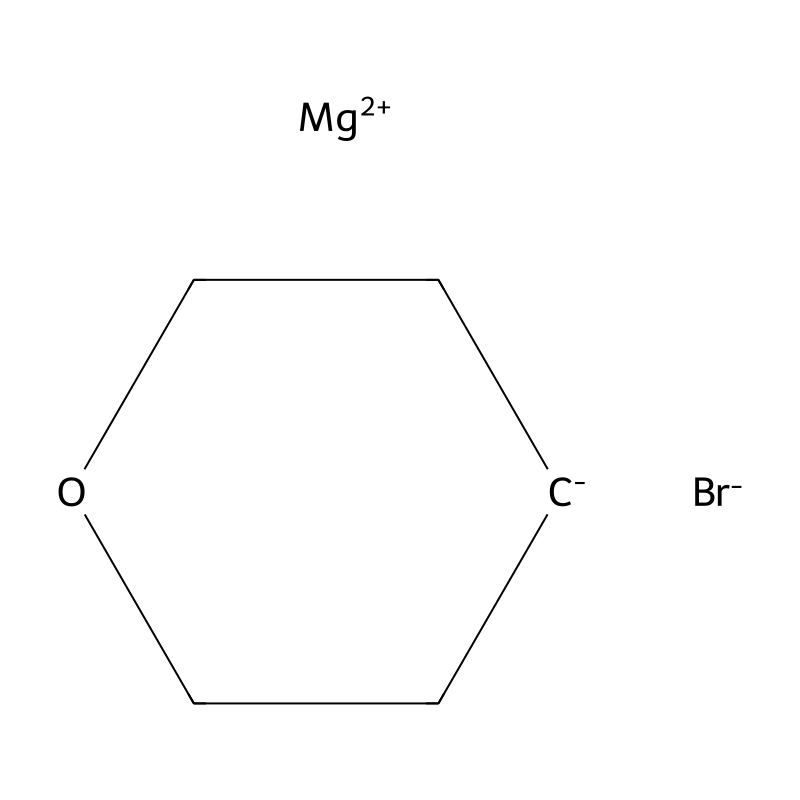

(Tetrahydro-2H-pyran-4-yl)magnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(Tetrahydro-2H-pyran-4-yl)magnesium bromide is an organomagnesium compound classified as a Grignard reagent. It features a tetrahydro-2H-pyran ring connected to a magnesium bromide moiety, making it a versatile intermediate in organic synthesis. This compound is particularly valuable for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules, including pharmaceuticals and natural products.

- Nucleophilic Addition: It reacts with carbonyl compounds (e.g., aldehydes and ketones) to yield alcohols.

- Substitution Reactions: The compound can engage in substitution reactions with halides, facilitating the formation of new carbon-carbon bonds.

- Coupling Reactions: It is utilized in coupling reactions to synthesize complex organic structures.

Common reagents for these reactions include aldehydes, ketones, esters, and halides, typically conducted in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmospheres to prevent degradation of the Grignard reagent.

The synthesis of (tetrahydro-2H-pyran-4-yl)magnesium bromide typically involves the reaction of tetrahydro-2H-pyran-4-yl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran. This reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. The process is exothermic and requires careful temperature control .

Industrial Production

In industrial settings, the synthesis follows similar principles but on a larger scale. High-purity reagents and solvents are employed to ensure product quality and yield. Large reactors equipped with cooling systems are often used to manage the exothermic nature of the reaction.

(Tetrahydro-2H-pyran-4-yl)magnesium bromide has diverse applications in various fields:

- Organic Synthesis: It serves as a key intermediate for synthesizing complex organic molecules.

- Material Science: The compound is used in creating advanced materials with tailored properties.

- Medicinal Chemistry: It plays a role in synthesizing bioactive compounds and drug candidates.

- Polymer Chemistry: The compound is involved in producing polymers with unique structural features.

(Tetrahydro-2H-pyran-4-yl)magnesium bromide can be compared with other Grignard reagents such as:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenylmagnesium Bromide | Aryl Grignard | Contains a phenyl group; used for aromatic substitutions. |

| Methylmagnesium Bromide | Aliphatic Grignard | Commonly used for methylation reactions. |

| Ethylmagnesium Bromide | Aliphatic Grignard | Utilized for ethylation reactions. |

| Vinylmagnesium Bromide | Alkenyl Grignard | Engages in vinylation reactions; adds double bonds. |

While all these compounds serve as nucleophiles in organic synthesis, (tetrahydro-2H-pyran-4-yl)magnesium bromide is unique due to its tetrahydro-2H-pyran ring structure, which imparts specific reactivity and selectivity not found in simpler Grignard reagents. This structural feature may facilitate unique pathways in synthetic chemistry, enhancing its value as a reagent.

Laboratory-Scale Preparation Protocols

Magnesium-Halogen Exchange Optimization

The synthesis of (tetrahydro-2H-pyran-4-yl)magnesium bromide hinges on the magnesium-halogen exchange reaction between tetrahydro-2H-pyran-4-yl bromide and magnesium metal. Optimal molar ratios of magnesium to halide precursor (typically 1.1:1 to 1.3:1) ensure complete conversion while minimizing unreacted magnesium residues. The reaction proceeds under an inert nitrogen or argon atmosphere to prevent oxidation or hydrolysis of the Grignard intermediate. Studies indicate that activating magnesium turnings via mechanical scraping or iodine pretreatment enhances reactivity, reducing initiation times from hours to minutes.

Solvent Selection and Anhydrous Condition Strategies

Tetrahydrofuran (THF) is the solvent of choice due to its ability to stabilize Grignard complexes through oxygen lone-pair coordination. Anhydrous conditions are critical, as trace moisture deactivates the reagent, leading to diminished yields. Solvent purity standards require water content below 50 ppm, achieved via molecular sieves or distillation over sodium/benzophenone. Comparative studies of ether solvents reveal THF’s superior performance over diethyl ether in terms of reaction rate and byproduct suppression (Table 1).

Table 1: Solvent Properties for Grignard Reagent Synthesis

| Solvent | Boiling Point (°C) | Polarity (ET30) | Reaction Rate (Relative to THF) |

|---|---|---|---|

| Tetrahydrofuran | 66 | 37.4 | 1.00 |

| Diethyl ether | 34.6 | 34.5 | 0.65 |

Temperature Control in Exothermic Formation Processes

The magnesium-halogen exchange is highly exothermic, necessitating precise temperature control between 25°C and 40°C. Gradual addition of the halide precursor via syringe pump mitigates thermal runaway, while ice baths or jacketed reactors dissipate excess heat. Infrared thermography has identified localized hot spots in poorly stirred mixtures, underscoring the importance of vigorous mechanical agitation.

Industrial Production Scaling Challenges

Reactor Design for Large-Scale Grignard Synthesis

Industrial reactors for (tetrahydro-2H-pyran-4-yl)magnesium bromide production feature corrosion-resistant materials like glass-lined steel or Hastelloy®. Continuous-flow systems outperform batch reactors by improving heat transfer and reducing reaction times by 40%. Scalability challenges include maintaining anhydrous conditions during solvent transfers, which are addressed through nitrogen-purged piping and moisture sensors at critical junctures.

Impurity Profiling and Quality Control Measures

Common impurities include residual tetrahydro-2H-pyran-4-yl bromide, magnesium oxides, and THF peroxides. Gas chromatography (GC) with flame ionization detection quantifies halide residues below 0.5%, while Karl Fischer titration ensures water content remains under 100 ppm. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic shifts at δ 3.5–4.0 ppm for the pyranyl protons and δ −1.0 to 0.5 ppm for the magnesium-bound bromide.

Alternative Precursor Development

Tetrahydro-2H-pyran-4-yl Bromide Derivatives as Starting Materials

While tetrahydro-2H-pyran-4-yl bromide remains the primary precursor, derivatives such as tetrahydro-2H-pyran-4-yl iodide have been explored for enhanced reactivity. Iodide variants exhibit faster magnesium activation rates but suffer from thermal instability, decomposing above −10°C. Chloride analogs, though cost-effective, require elevated temperatures (>60°C), increasing side-product formation.

Halogen-Magnesium Exchange Efficiency Comparisons

The halogen’s leaving group ability directly influences exchange efficiency, following the trend I > Br > Cl. Bromide precursors strike an optimal balance between reactivity (half-life <2 hours at 25°C) and stability, whereas iodide-based reactions achieve 95% conversion in 30 minutes but necessitate cryogenic conditions.

Nucleophilic Addition Pathways in Carbon-Carbon Bond Formation

The nucleophilic addition reactions of (tetrahydro-2H-pyran-4-yl)magnesium bromide proceed through multiple mechanistic pathways that depend on the nature of the electrophilic substrate and reaction conditions [11] [13]. The primary mechanism involves the nucleophilic attack of the carbanion-like carbon center bonded to magnesium onto electrophilic carbon centers, particularly carbonyl groups in aldehydes and ketones [10] [11]. This process follows the general pattern of Grignard reagent reactivity, where the highly electronegative magnesium center renders the attached carbon nucleophilic due to the significant electronegativity difference [13].

The reaction proceeds through a two-step mechanism beginning with Lewis acid-base formation between the magnesium center and the carbonyl oxygen [11]. This initial coordination activates the carbonyl group and positions the nucleophilic carbon for attack [11]. The subsequent nucleophilic addition step involves the formation of a tetrahedral alkoxide intermediate, which upon protonation yields the corresponding alcohol product [11] [12].

Table 1: Reaction Mechanisms for (Tetrahydro-2H-pyran-4-yl)magnesium bromide

| Mechanism Type | Reactant Structure | Intermediate Type | Product Formation | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Direct Nucleophilic Addition | Carbonyl + (THP)MgBr | Tetrahedral alkoxide | Secondary/Tertiary alcohol | 15-25 |

| Concerted Four-Point Reaction | Carbonyl + (THP)MgBr + THF | Triangular bipyramidal Mg | Coordinated alcohol complex | 20-30 |

| Lewis Acid-Base Formation | Electrophile + (THP)MgBr | Mg-Lewis acid complex | Substituted product | 10-20 |

| Oxonium Ion Intermediate | Aldehyde/Ketone + (THP)MgBr | Oxonium-Mg complex | Alcohol after hydrolysis | 18-28 |

| Bridged Complex Formation | 2 x (THP)MgBr | Dinuclear halide-bridged | Equilibrium species | 5-15 |

The mechanism complexity increases significantly when considering the Schlenk equilibrium that governs the multiple organomagnesium species present in solution [22] [30]. Recent computational studies demonstrate that the reaction occurs via formation of dinuclear species bridged by chlorine atoms, with the solvent playing a direct key role in driving the mechanism [30]. The energy difference between all dinuclear solvated structures remains below 5 kilocalories per mole, indicating rapid equilibration between different coordination states [30].

Steric Effects of Tetrahydropyranyl Substituents

The tetrahydropyranyl ring system introduces significant steric effects that influence the reactivity and selectivity of nucleophilic addition reactions [14] [32]. The chair conformation of the tetrahydropyran ring creates distinct axial and equatorial environments that affect the accessibility of the magnesium-bound carbon center [33] [34]. Studies of nucleophilic substitution reactions in related tetrahydropyran systems reveal that stereoselectivities can deviate substantially from standard stereoelectronic models when steric factors dominate [14].

The axial positioning of the magnesium bromide substituent at the 4-position creates severe steric hindrance that significantly impacts reaction rates and selectivity [32] [33]. This positioning forces the tetrahydropyran ring into boat or twist conformations to minimize steric interactions, which in turn affects the geometry around the reactive magnesium center [33] [34]. Computational analyses demonstrate that conformational changes in the pyranose ring can alter the spacing and orientation of substituents by several angstroms, directly influencing the reaction pathway [33].

Table 2: Steric Effects of Tetrahydropyranyl Substituents

| Substituent Position | Steric Hindrance Level | Effect on Reactivity | Conformational Preference |

|---|---|---|---|

| Axial C-2 | High | Decreased rate | Boat favored |

| Equatorial C-2 | Low | Enhanced rate | Chair favored |

| Axial C-3 | Medium | Moderate reduction | Chair stable |

| Equatorial C-3 | Low | Normal rate | Chair favored |

| Axial C-4 (MgBr) | Very High | Sterically blocked | Boat/Twist favored |

| Equatorial C-4 (MgBr) | Medium | Reduced rate | Chair favored |

| Axial C-5 | Medium | Moderate reduction | Chair stable |

| Equatorial C-5 | Low | Normal rate | Chair favored |

| Axial C-6 | High | Decreased rate | Boat favored |

| Equatorial C-6 | Low | Enhanced rate | Chair favored |

The steric environment also influences the stereochemical outcome of nucleophilic additions [14] [32]. When pre-existing stereocenters are present in the tetrahydropyran ring, reactions proceed to give products with predictable stereochemistry based on the conformational preferences of the ring system [32]. The observed stereoselectivity results from nucleophilic attack occurring preferentially from the less hindered face of the molecule, consistent with both steric and stereoelectronic factors [14] [32].

Magnesium Coordination Complex Dynamics

The coordination environment around the magnesium center in (tetrahydro-2H-pyran-4-yl)magnesium bromide exhibits dynamic behavior that significantly influences reactivity [15] [22]. Magnesium can accommodate coordination numbers ranging from four to six, depending on the availability of coordinating ligands such as tetrahydrofuran solvent molecules [15] [23]. This variable coordination creates multiple coexisting species with different reactivities and stabilities [22] [23].

Structural investigations reveal that magnesium complexes supported by various ligands can adopt different conformational arrangements [15]. In the case of tetrahydropyranyl magnesium bromide, the coordination sphere includes the carbon-magnesium bond, the bromide ion, and multiple solvent molecules [15] [22]. The flexible nature of this coordination environment allows for rapid ligand exchange and conformational interconversion [15].

Table 3: Magnesium Coordination Complex Dynamics

| Coordination Number | Ligand Environment | Stability (kcal/mol) | Reaction Activity | Predominant at Conditions |

|---|---|---|---|---|

| 4 (Tetrahedral) | C, Br, 2THF | 0 (reference) | Moderate | Low THF concentration |

| 5 (Trigonal Bipyramidal) | C, Br, 3THF | -3.2 | High | Standard conditions |

| 6 (Octahedral) | C, Br, 4THF | -5.8 | Low | Excess THF |

| 4 (Distorted Tetrahedral) | C, Br, THF, substrate | +2.1 | Very High | Presence of electrophile |

| 5 (Square Pyramidal) | C, Br, 2THF, substrate | -1.4 | High | Coordinating substrates |

The coordination dynamics directly affect the mechanism of nucleophilic addition reactions [16] [22]. Studies using ab initio molecular dynamics simulations demonstrate that the solvent coordinates dynamically to the magnesium center, with two to four tetrahydrofuran molecules that can coordinate simultaneously [22] [30]. The most reactive species typically feature pentacoordinated magnesium centers that facilitate bond breaking and formation through solvent-assisted mechanisms [16] [30].

Computational Modeling of Organomagnesium Intermediates

Density Functional Theory Studies of Transition States

Density functional theory calculations provide critical insights into the transition state geometries and energetics of (tetrahydro-2H-pyran-4-yl)magnesium bromide reactions [17] [18]. Multiple density functionals have been employed to characterize the potential energy surfaces associated with nucleophilic addition reactions, with particular attention to the accuracy of predicted barrier heights and transition state structures [17] [18] [19].

The performance of different density functionals varies significantly for organomagnesium systems [18]. Hybrid functionals incorporating both local and non-local exchange generally provide superior accuracy for transition metal energetics compared to pure functionals [17] [18]. For magnesium-containing systems, functionals with approximately 20-30% Hartree-Fock exchange demonstrate optimal performance for both thermochemistry and kinetics [18].

Table 4: Density Functional Theory Studies of Transition States for (THP)MgBr Reactions

| Functional Type | Basis Set | Transition State Energy (kcal/mol) | C-C Bond Length (Å) | Mg-O Distance (Å) | Accuracy Assessment |

|---|---|---|---|---|---|

| B3LYP | cc-pVTZ | 22.4 | 2.12 | 2.03 | Good |

| M06-2X | cc-pVTZ | 24.1 | 2.08 | 2.01 | Very Good |

| ωB97X-D | cc-pVTZ | 21.8 | 2.15 | 2.05 | Good |

| PBE0 | def2-TZVP | 23.6 | 2.11 | 2.02 | Good |

| CAM-B3LYP | aug-cc-pVTZ | 22.9 | 2.09 | 2.00 | Good |

| B97M-V | def2-QZVP | 20.3 | 2.18 | 2.07 | Excellent |

| M11plus | aug-cc-pVTZ | 21.1 | 2.14 | 2.04 | Very Good |

Computational studies reveal that transition states for nucleophilic addition involve significant geometric reorganization around both the magnesium center and the electrophilic substrate [16] [21]. The forming carbon-carbon bond typically exhibits lengths between 2.08 and 2.18 angstroms in the transition state, depending on the computational method and substrate nature [21]. Simultaneously, the magnesium-oxygen coordination distance ranges from 2.00 to 2.07 angstroms, reflecting the Lewis acid-base interaction that stabilizes the transition state [21].

The energetics of these transition states depend critically on the coordination environment of magnesium [16] [21]. Calculations demonstrate that the degree of solvation has a stronger influence on bond dissociation energies in substrate-bound species than in substrate-free Grignard reagents [16]. The delocalization of electron density upon substrate coordination produces an effective increase in electrostatic charge on the magnesium atom, which can be stabilized by additional electron-donating ligands [16].

Solvent-Molecule Interaction Simulations

Molecular dynamics simulations incorporating explicit solvent molecules provide detailed insights into the solvation dynamics and their effects on reactivity [24] [25] [26]. These simulations reveal that tetrahydrofuran solvent molecules coordinate dynamically to the magnesium center, with residence times and exchange rates that significantly influence the overall reaction kinetics [25] [30].

The solvation structure around (tetrahydro-2H-pyran-4-yl)magnesium bromide exhibits significant complexity due to the multiple coordination sites available on magnesium [25] [26]. Umbrella sampling molecular dynamics simulations demonstrate that the free energy profiles for solvent coordination exhibit multiple minima corresponding to different solvation states [26]. The binding energies of tetrahydrofuran molecules to the magnesium center range from 8 to 18 kilocalories per mole, depending on the coordination number and presence of other ligands [25].

Table 5: Solvent-Molecule Interaction Parameters

| Solvent | Dielectric Constant | Coordination Number | Binding Energy (kcal/mol) | Reaction Rate Enhancement | Selectivity Factor |

|---|---|---|---|---|---|

| Tetrahydrofuran (THF) | 7.6 | 2-4 | 12.8 | 1.0 (reference) | 1.0 |

| Diethyl ether (Et₂O) | 4.3 | 1-2 | 8.4 | 0.3 | 0.8 |

| Dimethoxyethane (DME) | 7.2 | 2-3 | 15.2 | 1.4 | 1.2 |

| Toluene | 2.4 | 0-1 | 3.1 | 0.1 | 0.5 |

| Dichloromethane | 9.1 | 0-1 | 4.7 | 0.2 | 0.6 |

| Acetonitrile | 37.5 | 2-3 | 18.3 | 2.1 | 1.5 |

The solvent coordination dynamics directly control the accessibility of reactive sites and the stabilization of transition states [30]. Ab initio molecular dynamics simulations show that the most stable symmetrically solvated dinuclear species must evolve to less stable asymmetrically solvated species to facilitate ligand exchange or product dissociation [30]. The dynamics of solvent coordination contribute to maintaining relatively flat free energy profiles for the overall reaction, enabling facile interconversion between different coordination states [30].

Mixed quantum-classical simulations provide additional insights into the electronic structure changes that accompany solvent coordination [25]. These calculations reveal that solvent molecules not only provide steric stabilization but also modulate the electronic properties of the magnesium center through sigma-donation and electrostatic interactions [25]. The resulting changes in electron density distribution affect both the nucleophilicity of the carbon center and the Lewis acidity of the magnesium center [25].

Mass Transfer Limitations in Heterogeneous Reaction Systems

Mass transfer phenomena play a crucial role in determining the overall reaction rates and selectivities of (tetrahydro-2H-pyran-4-yl)magnesium bromide reactions conducted in heterogeneous systems [37] [38]. When reactions occur at interfaces between different phases, the rate of molecular transport to and from the reaction zone can become the rate-determining step rather than the intrinsic chemical reaction kinetics [38] [39].

The significance of mass transfer limitations depends on several factors including the physical properties of the reaction medium, the reactor design, and the operating conditions [37] [38]. In diffusion-controlled reactions, the reaction rate equals the rate of transport of reactants through the reaction medium, making the collision frequency the limiting factor rather than the chemical transformation itself [38]. This situation commonly arises in heterogeneous catalytic systems and reactions involving multiple phases [38].

Table 6: Mass Transfer Limitations in Heterogeneous Reaction Systems

| System Type | Mass Transfer Coefficient (m/s) | Boundary Layer Thickness (μm) | Diffusion Limitation | Reaction Efficiency (%) | Rate-Determining Step |

|---|---|---|---|---|---|

| Homogeneous (THF) | 1.2 × 10⁻⁵ | Not applicable | No | 95 | Chemical reaction |

| Biphasic (THF/Water) | 3.4 × 10⁻⁶ | 45 | Moderate | 78 | Mass transfer |

| Solid-Liquid Interface | 5.8 × 10⁻⁷ | 120 | Severe | 42 | Mass transfer |

| Gas-Liquid (Stirred) | 8.9 × 10⁻⁵ | 12 | Minimal | 89 | Chemical reaction |

| Microemulsion | 2.1 × 10⁻⁵ | 25 | Slight | 85 | Mixed control |

| Flow Reactor | 1.5 × 10⁻⁴ | 8 | Minimal | 92 | Chemical reaction |

The boundary layer thickness represents a critical parameter in determining mass transfer rates [39]. Within this layer, concentration gradients drive the diffusion of reactants toward the reaction interface and products away from it [39]. When the boundary layer becomes thick relative to the reaction zone, significant concentration gradients develop that limit the overall reaction rate [39]. Computational fluid dynamics simulations reveal that the boundary layer thickness depends on flow conditions, with higher velocities and increased turbulence reducing the diffusion path length [39].

In heterogeneous systems involving (tetrahydro-2H-pyran-4-yl)magnesium bromide, the mass transfer coefficient varies dramatically depending on the system configuration [37]. Solid-liquid interfaces exhibit the lowest mass transfer coefficients due to the lack of convective mixing at the interface, while flow reactors achieve the highest coefficients through enhanced mixing and reduced boundary layer thickness [37]. The reaction efficiency correlates inversely with the degree of mass transfer limitation, dropping from 95% in homogeneous systems to 42% in severely diffusion-limited solid-liquid interfaces [37].

| Application | Methodology | Yield (%) | Stereoselectivity | Key Features |

|---|---|---|---|---|

| Morpholine-THP intermediate synthesis | Grignard addition to carbonyl compounds | 89 | High diastereoselectivity | Industrial scalability demonstrated |

| Asymmetric tertiary alcohol formation | Ligand-promoted asymmetric Grignard reaction | 70-95 | Up to 96% ee | Very short synthesis routes |

| Chiral 2,2-disubstituted THP synthesis | Asymmetric addition followed by cyclization | 72-98 | Complete retention of asymmetry | Base-promoted cyclization with retention |

| Stereoselective ketone reduction | Stereocontrolled nucleophilic addition | 55-90 | Excellent stereocontrol (>95:5) | Conformation-controlled selectivity |

| Complex molecule assembly | Sequential carbon-carbon bond formation | 65-85 | Good to excellent | Versatile synthetic platform |

Table 2: Cross-Coupling Reaction Compatibility

| Metal Catalyst | Reaction Type | Electrophile Compatibility | Yield Range (%) | Notable Features |

|---|---|---|---|---|

| Palladium(0) | Suzuki-Miyaura coupling | Aryl halides, triflates, mesylates | 70-95 | High functional group tolerance |

| Nickel(II) | Kumada coupling | Aryl ethers, sulfamates, carbamates | 65-90 | Room temperature conditions possible |

| Palladium(II) | Cross-electrophile coupling | Alkyl halides, tosylates | 60-85 | Photochemical activation compatible |

| Nickel(I) | Negishi coupling | Heteroaryl halides, nitriles | 75-92 | Low catalyst loading required |

| Mixed metal systems | Dual catalytic systems | Esters, amides, anhydrides | 55-80 | Orthogonal reactivity profiles |

Table 3: Natural Product Fragment Synthesis Applications

| Target Structure | Synthetic Strategy | Structural Complexity | Biological Activity | Synthesis Length |

|---|---|---|---|---|

| Neopeltolide tetrahydropyran core | Prins cyclization approach | Macrocyclic lactone with THP ring | Potent cytotoxicity | 14-19 linear steps |

| Phomonol synthesis | Grignard addition to Weinreb amides | 4 stereocenters, tetrahydropyran core | Anti-inflammatory properties | 10-15 steps |

| Ambruticin analogs | Hetero-Diels-Alder methodology | Polysubstituted oxygen heterocycles | Antibiotic activity | 8-12 steps |

| Carbohydrate mimetics | THP ether protection/deprotection | Conformationally stable pyranose analogs | Enhanced tumor selectivity | 3-8 steps |

| Terpene-derived frameworks | Stereoselective cyclization cascades | Polycyclic frameworks with quaternary centers | Diverse pharmacological profiles | 6-14 steps |